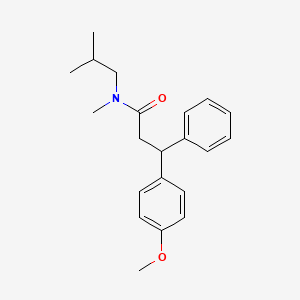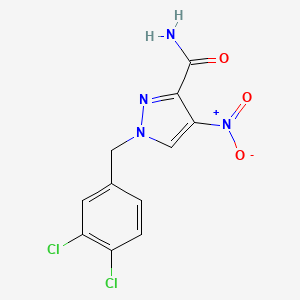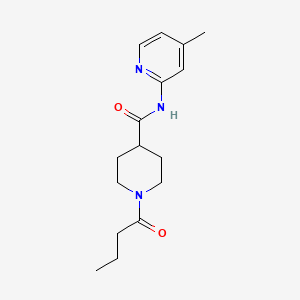
(1Z)-1-diazoanthracene-2,9,10-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1Z)-1-Diazoanthracene-2,9,10-trione is a unique organic compound characterized by its diazo functional group attached to an anthracene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1Z)-1-diazoanthracene-2,9,10-trione typically involves the diazotization of anthracene derivatives. One common method includes the reaction of anthracene-2,9,10-trione with nitrous acid under acidic conditions to introduce the diazo group. The reaction is usually carried out at low temperatures to prevent decomposition of the diazo compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale diazotization processes, where the reaction conditions are optimized for yield and purity. This includes precise control of temperature, pH, and the concentration of reactants to ensure the stability of the diazo compound.
Analyse Chemischer Reaktionen
Types of Reactions: (1Z)-1-Diazoanthracene-2,9,10-trione undergoes various chemical reactions, including:
Oxidation: The diazo group can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazo group into amines or other reduced forms.
Substitution: The diazo group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce anthracene-2,9,10-trione amines.
Wissenschaftliche Forschungsanwendungen
(1Z)-1-Diazoanthracene-2,9,10-trione has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in diazo coupling reactions.
Biology: The compound’s photoreactive properties make it useful in studying biological systems, particularly in photolabeling experiments.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment.
Industry: It is employed in the production of dyes and pigments due to its vibrant color and stability.
Wirkmechanismus
The mechanism of action of (1Z)-1-diazoanthracene-2,9,10-trione involves the generation of reactive intermediates upon exposure to light or heat. These intermediates can interact with various molecular targets, leading to the formation of covalent bonds with biomolecules or other substrates. The pathways involved include:
Photolysis: The diazo group decomposes to generate nitrogen gas and reactive carbene intermediates.
Carbene Insertion: The carbene intermediates can insert into C-H, N-H, or O-H bonds, forming stable covalent adducts.
Vergleich Mit ähnlichen Verbindungen
1-Diazo-2-naphthol-4-sulfonic acid: Similar in structure but contains a sulfonic acid group.
1-Diazo-2-naphthol-4-carboxylic acid: Contains a carboxylic acid group instead of the trione moiety.
1-Diazo-2-naphthol-4-phosphate: Contains a phosphate group.
Uniqueness: (1Z)-1-Diazoanthracene-2,9,10-trione is unique due to its anthracene backbone, which imparts distinct photophysical properties. This makes it particularly valuable in applications requiring light-induced reactions, such as photodynamic therapy and photochemical synthesis.
Eigenschaften
IUPAC Name |
(1Z)-1-diazoanthracene-2,9,10-trione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6N2O3/c15-16-12-10(17)6-5-9-11(12)14(19)8-4-2-1-3-7(8)13(9)18/h1-6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INLHLEQFCWNMOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=[N+]=[N-])C(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-chlorophenyl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-phenylpropanamide](/img/structure/B6040270.png)
![N-[(E)-(2-hydroxy-3,5-diiodophenyl)methylideneamino]-3-nitrobenzamide](/img/structure/B6040271.png)
![5-ethyl-N-[[1-[(2-fluorophenyl)methyl]piperidin-4-yl]methyl]-4-methyl-N-(oxolan-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B6040294.png)
![N-[3-oxo-3-(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)propyl]acetamide](/img/structure/B6040296.png)
![2-ethyl-4-methyl-N-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}-1,3-oxazole-5-carboxamide](/img/structure/B6040299.png)
![2,3-dimethoxy-N-[[1-[2-(3-methylpyrazol-1-yl)acetyl]piperidin-3-yl]methyl]benzamide](/img/structure/B6040304.png)

amino]methyl}-2-methoxyphenoxy)-3-(1-piperidinyl)-2-propanol](/img/structure/B6040313.png)

![N-(4-{[(4-bromophenoxy)acetyl]amino}-2-methoxyphenyl)-2-chlorobenzamide](/img/structure/B6040338.png)
![2-methoxy-4-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-6-nitrophenol](/img/structure/B6040346.png)


